

chemical properties of methoxy polyethylene glycol thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: mPEG-Thiol

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An In-depth Technical Guide to the Chemical Properties of Methoxy Polyethylene Glycol Thiol (mPEG-SH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol thiol (mPEG-SH) is a monofunctional polyethylene glycol (PEG) derivative that is pivotal in the fields of bioconjugation, drug delivery, and nanotechnology.[1] Structurally, it consists of a methoxy group (-OCH₃) at one terminus, a flexible hydrophilic polyethylene glycol chain, and a reactive thiol (sulfhydryl, -SH) group at the other end. This unique architecture allows for the covalent attachment of the PEG chain to various molecules and surfaces, a process known as PEGylation.

PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3][4] The attachment of the PEG chain can increase the hydrodynamic size of the conjugated molecule, which reduces renal clearance and prolongs its circulation half-life.[3] Additionally, the hydrophilic PEG chain can mask the molecule from the immune system, thereby reducing immunogenicity, and can improve the solubility and stability of hydrophobic drugs.[3] The thiol group provides a versatile handle for specific conjugation chemistries, making mPEG-SH an indispensable tool for developing advanced therapeutics and functional biomaterials.[5]

Core Chemical Properties

The utility of mPEG-SH is rooted in its distinct chemical and physical characteristics, from the high reactivity of its terminal thiol group to the biocompatibility imparted by its PEG backbone.

Structure and Physical Appearance

The general chemical structure of mPEG-SH is $\text{CH}_3\text{O}-(\text{CH}_2\text{CH}_2\text{O})_n-\text{CH}_2\text{CH}_2-\text{SH}$.^{[6][7]} The appearance of mPEG-SH depends on its molecular weight; low molecular weight variants may be viscous liquids, while higher molecular weight versions are typically white to off-white, waxy solids or powders.^{[7][8][9]}

Solubility

Due to the hydrophilic nature of the polyethylene glycol chain, mPEG-SH is highly soluble in water and aqueous buffers. It is also soluble in many common organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methylene chloride, but is less soluble in alcohols and toluene and insoluble in ether.^{[5][8]}

Reactivity of the Thiol Group

The terminal thiol group is the key functional component of mPEG-SH, enabling a variety of specific conjugation reactions.

- **Reaction with Maleimides:** The thiol group reacts efficiently with the double bond of a maleimide ring via a Michael addition reaction.^[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable, covalent thioether bond.^{[10][11]} At a neutral pH, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, which minimizes side reactions.^[10]
- **Reaction with Noble Metal Surfaces:** The thiol group has a strong affinity for the surfaces of noble metals, particularly gold and silver.^{[1][5][7]} This interaction leads to the formation of a stable bond (e.g., Au-S), which is a cornerstone of nanoparticle functionalization for applications in drug delivery and diagnostics.^{[12][13]}
- **Thiol-Disulfide Exchange:** mPEG-SH can react with disulfide bonds in proteins or other molecules, leading to the formation of a new, reversible disulfide linkage.^{[5][14]} This exchange reaction is favored at neutral to alkaline pH.^[15]

- Oxidation: A key stability consideration is the susceptibility of the thiol group to air oxidation, which can lead to the formation of a disulfide dimer (mPEG-S-S-PEGm).[1][5] This process is reversible through the use of reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[5][7] To prevent oxidation, mPEG-SH should be stored under an inert gas.[7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to the properties and reactivity of mPEG-SH.

Property	Value	Reference
Synonyms	Methoxy PEG Thiol, MeO-PEG-SH, PEG Thiol	[1][8]
Appearance	White/off-white solid or viscous liquid (depends on MW)	[8][9]
Purity	Typically >95%	[1][8]
Solubility	Soluble in water, DMSO, DMF, chloroform	[5][8]
Storage Conditions	-20°C, desiccated, protected from light, under inert gas	[7][8][14]
Stability	Stable for >6 months at -20°C under proper storage	[8]

Table 1: General
Physicochemical Properties of
mPEG-SH.

Parameter	Value / Condition	Reference
Reaction Type	Michael Addition	[10]
Optimal pH Range	6.5 - 7.5	[10][11]
Recommended Molar Excess	1.5 to 10-fold excess of mPEG-SH over maleimide	[11]
Reaction Time	30 minutes to 4 hours at room temperature	[9][10][11]
Conjugation Efficiency	>80% achievable under optimized conditions	[10]

Table 2: Key Parameters for mPEG-SH Reaction with Maleimides.

Nanoparticle Type	Change After PEGylation	Value	Reference
Gold Nanoparticles (AuNPs)	Hydrodynamic Diameter	Increased from ~30 nm to ~32 nm	[16]
Gold Nanoparticles (AuNPs)	Zeta Potential	-34 mV	[16]
Gold Nanorods (AuNRs)	Cell Viability (HL-60 cells)	Increased from 35% to ~100%	[16]

Table 3: Example Impact of mPEG-SH Functionalization on Nanoparticle Properties.

Experimental Protocols

Detailed methodologies for common applications of mPEG-SH are provided below.

Protocol 1: Conjugation of mPEG-SH to a Maleimide-Activated Protein

This protocol outlines the general procedure for covalently attaching mPEG-SH to a protein that has been functionalized with maleimide groups.[\[11\]](#)

Materials:

- Maleimide-activated protein
- mPEG-SH
- Degassed Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)[\[11\]](#)
- Quenching Reagent (optional, e.g., L-cysteine)[\[11\]](#)
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or RP-HPLC)[\[11\]](#)

Procedure:

- **Preparation of Protein Solution:** Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[\[11\]](#)
- **Preparation of mPEG-SH Solution:** Immediately before use, prepare a stock solution of mPEG-SH (e.g., 10-50 mM) in the degassed conjugation buffer.[\[11\]](#) If solubility is an issue, an organic co-solvent like DMSO can be used.[\[11\]](#)
- **Conjugation Reaction:** Add a 1.5 to 5-fold molar excess of the mPEG-SH solution to the protein solution.[\[11\]](#) Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.[\[11\]](#) The reaction progress can be monitored by LC-MS.[\[11\]](#)
- **Quenching (Optional):** To consume any unreacted maleimide groups on the protein, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the initial maleimide concentration.[\[11\]](#)
- **Purification:** Purify the resulting mPEG-protein conjugate from excess mPEG-SH and other reactants using SEC or RP-HPLC.[\[11\]](#)

- Characterization: Analyze the final conjugate using techniques such as UV-Vis spectrophotometry, LC-MS, or MALDI-TOF mass spectrometry to confirm successful conjugation and purity.[\[11\]](#)

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs) with mPEG-SH

This protocol describes a common method for synthesizing AuNPs and subsequently modifying their surface with mPEG-SH.[\[16\]](#)

Materials:

- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$) or Potassium tetrachloroaurate (KAuCl_4)
- Trisodium citrate
- mPEG-SH
- Deionized (DI) water

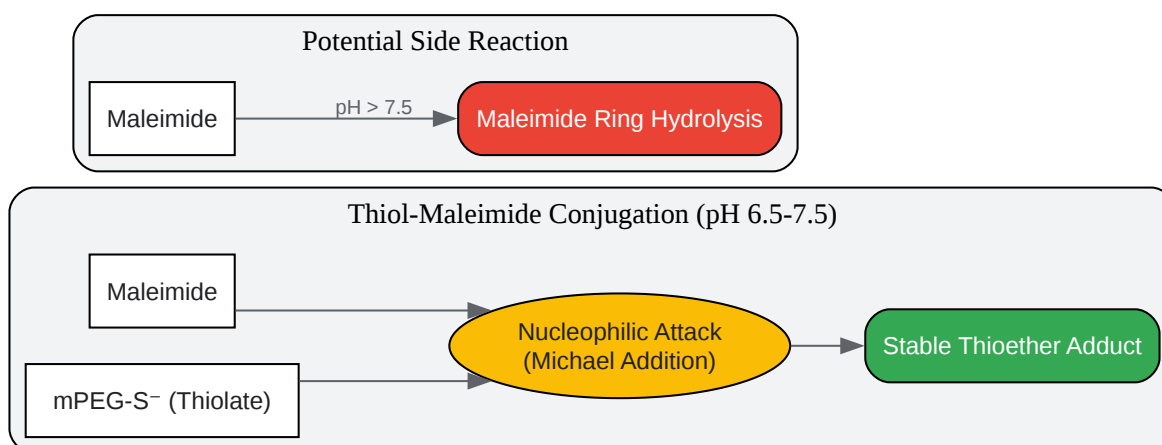
Procedure:

- AuNP Synthesis (Citrate Reduction):
 - Bring a solution of HAuCl_4 in DI water to a vigorous boil with stirring.
 - Rapidly add a solution of trisodium citrate to the boiling gold solution. The solution color will change, typically from yellow to deep red, indicating nanoparticle formation.
 - Continue boiling for an additional 5-10 minutes, then allow the solution to cool to room temperature.[\[16\]](#)
- PEGylation of AuNPs:
 - Add mPEG-SH solution to the synthesized AuNP colloid. The amount of mPEG-SH will depend on the desired surface density.

- Stir the mixture at room temperature for at least 30 minutes to allow the thiol groups to bind to the gold surface.[\[17\]](#)
- Purification:
 - Purify the PEGylated AuNPs from excess, unbound mPEG-SH by centrifugation at high speed (e.g., 17,000 g for 20 minutes).[\[16\]](#)
 - Carefully remove the supernatant containing the excess PEG.[\[16\]](#)
 - Re-disperse the nanoparticle pellet in fresh DI water or a suitable buffer. Repeat this washing step 2-3 times.
- Characterization: Characterize the purified PEGylated AuNPs using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (for size and zeta potential), and Transmission Electron Microscopy (TEM) (for core size and morphology).[\[16\]](#)

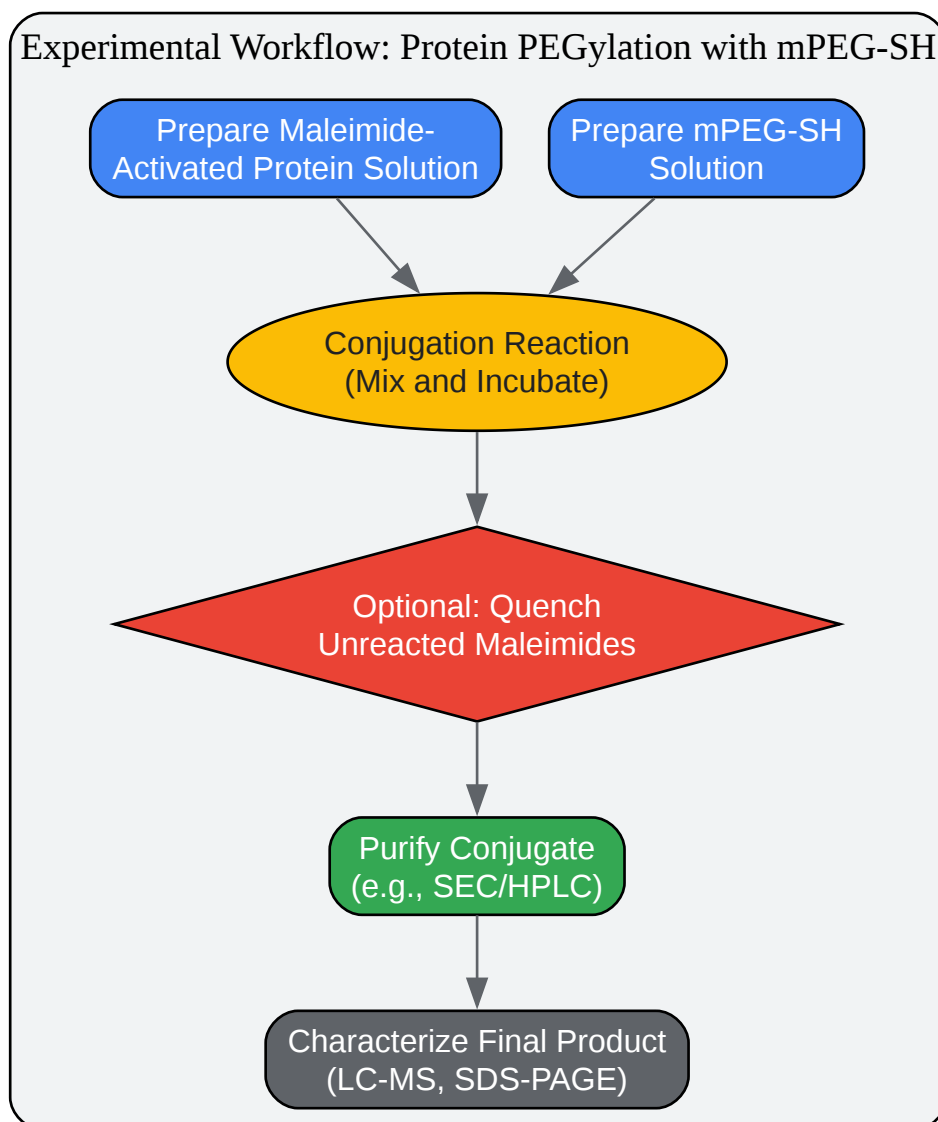
Visualizations: Pathways and Workflows

The following diagrams illustrate key reaction mechanisms and experimental processes involving mPEG-SH.



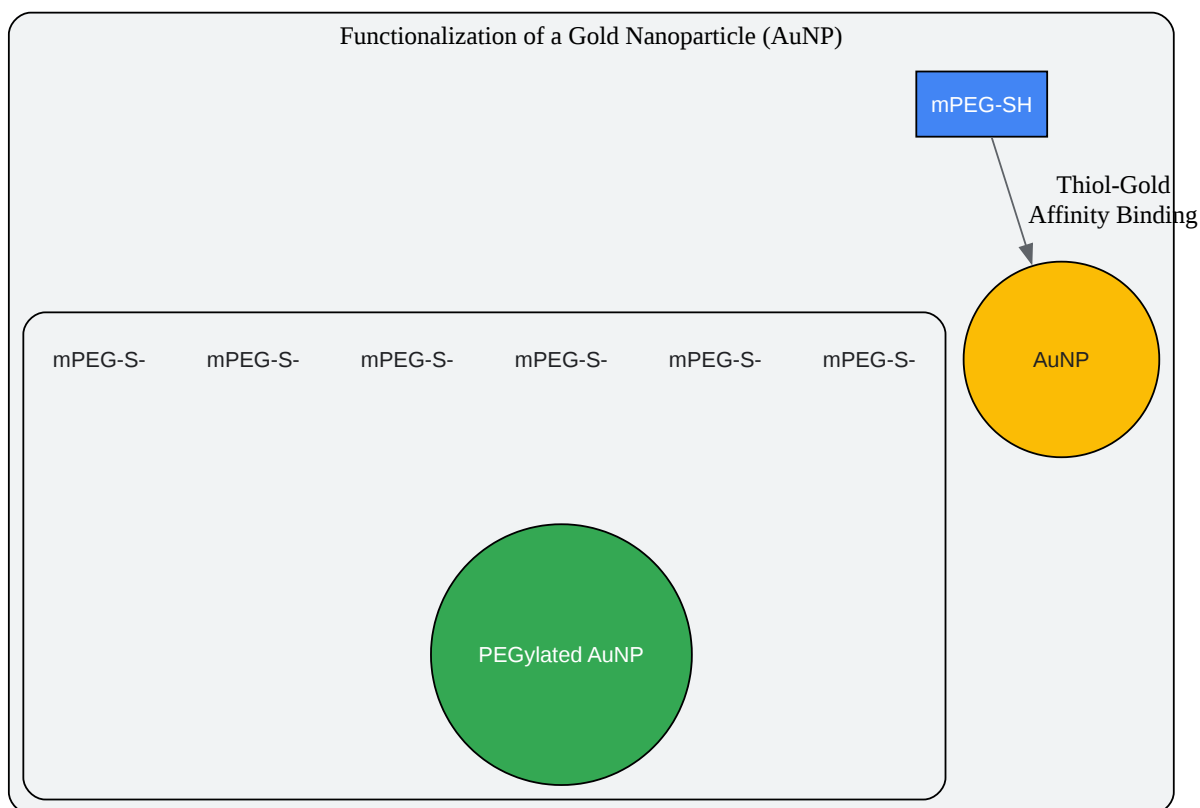
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Diagram 1: Reaction mechanism for thiol-maleimide conjugation.[10]



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Diagram 2: Workflow for the PEGylation of a maleimide-activated protein.[11]



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Diagram 3: Schematic of mPEG-SH binding to a gold nanoparticle surface.[1]

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- To cite this document: BenchChem. [chemical properties of methoxy polyethylene glycol thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12336939#chemical-properties-of-methoxy-polyethylene-glycol-thiol]

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